molecular formula C15H8Cl2N4O3S B2558267 2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-80-0

2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2558267
CAS No.: 392243-80-0
M. Wt: 395.21
InChI Key: PWMMIEASLQEXKA-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety. The benzamide ring is substituted with two chlorine atoms at positions 2 and 5, while the thiadiazole ring is substituted with a 3-nitrophenyl group. This structural configuration combines electron-withdrawing groups (chloro, nitro) and aromatic systems, which are known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O3S/c16-9-4-5-12(17)11(7-9)13(22)18-15-20-19-14(25-15)8-2-1-3-10(6-8)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMMIEASLQEXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the 1,3,4-Thiadiazole Core

Thiosemicarbazide Cyclization with Carboxylic Acid Derivatives

The 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine intermediate is synthesized via cyclization of N-(3-nitrophenyl)thiosemicarbazide with 3-nitrobenzoic acid in the presence of phosphorus pentachloride. Adapted from CN103936691A, this solid-phase reaction proceeds at room temperature with a 1:1.2:1.2 molar ratio of thiosemicarbazide, carboxylic acid, and PCl₅. Grinding reactants for 15–30 minutes initiates an exothermic reaction, yielding the thiadiazole ring after alkaline workup (pH 8–8.2) and recrystallization from ethanol (91% yield).

Iodine-Mediated Cyclodehydration

An alternative route, modified from Chem. Proc. 2022, employs iodine in dimethylformamide (DMF) to cyclize a thiosemicarbazide intermediate. Here, 3-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with thiosemicarbazide to form 3-nitrobenzoyl thiosemicarbazide. Treatment with iodine (1.2 equiv) and triethylamine in DMF at 25°C for 1.5 hours eliminates sulfur, forming the thiadiazole ring. The product precipitates upon addition of aqueous sodium thiosulfate, yielding 84% after acetonitrile recrystallization.

Comparative Analysis of Thiadiazole Formation Methods
Method Reagents Temp (°C) Time (h) Yield (%) Purity (%)
PCl₅ Cyclization PCl₅, 3-nitrobenzoic acid 25 0.5 91 95
I₂-Mediated I₂, Et₃N, DMF 25 1.5 84 98
H₂SO₄ Dehydration Conc. H₂SO₄ 100 4 78 90

The iodine-mediated method offers superior purity due to selective sulfur elimination, while PCl₅ cyclization achieves higher yields under milder conditions. Concentrated sulfuric acid, though economical, requires elevated temperatures and yields lower-purity products.

Amidation of 5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-Amine

Schotten-Baumann Reaction with 2,5-Dichlorobenzoyl Chloride

The final amidation step involves reacting 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine with 2,5-dichlorobenzoyl chloride under Schotten-Baumann conditions. In a dichloromethane-water biphasic system, 2,5-dichlorobenzoyl chloride (1.1 equiv) is added dropwise to a solution of the thiadiazol-2-amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) at 0–5°C. Stirring for 4 hours at room temperature followed by extraction and solvent evaporation yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to afford 2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide in 88% yield.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, a carbodiimide approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) is employed. 2,5-Dichlorobenzoic acid (1.2 equiv) is activated with EDC/HOBt (1.5 equiv each) for 30 minutes, followed by addition of the thiadiazol-2-amine. After 12 hours at 25°C, the reaction is quenched with water, and the product is isolated via filtration (82% yield).

Optimization of Reaction Conditions

Solvent Selection for Cyclization

DMF and acetonitrile are optimal for iodine-mediated and PCl₅ methods, respectively. DMF’s high polarity facilitates sulfur elimination, while acetonitrile’s moderate dielectric constant minimizes side reactions during PCl₅ cyclization. Methanol and ethanol are avoided due to esterification with acyl chlorides.

Temperature and Time Dependence

Prolonged heating (>2 hours) in iodine-mediated reactions reduces yields by promoting aryl nitro group reduction. Conversely, PCl₅ cyclization requires no external heating, as the exothermic reaction self-sustains at 25°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, NH), 8.45–8.40 (m, 2H, Ar-H), 8.35 (d, J = 8.0 Hz, 1H, Ar-H), 7.85–7.80 (m, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 160.1 (C=N), 152.3–126.7 (Ar-C), 121.5 (C-S).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (C-N stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at 4.2 minutes (purity >98%), confirming the absence of unreacted thiosemicarbazide or benzoyl chloride.

Challenges and Mitigation Strategies

Nitro Group Reduction

The electron-deficient 3-nitrophenyl group is susceptible to reduction under acidic conditions. Using triethylamine as an HCl scavenger in iodine-mediated reactions prevents nitro-to-amine conversion.

Regioselectivity in Thiadiazole Formation

Phosphorus pentachloride ensures regioselective cyclization at the thiosemicarbazide’s sulfur atom, avoiding isomeric byproducts.

Scale-Up Considerations

Kilogram-scale synthesis via the PCl₅ method achieves consistent yields (89–91%) using a planetary ball mill for grinding, reducing reaction time to 10 minutes.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the chloro substituents.

Scientific Research Applications

2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitro and chloro substituents, along with the thiadiazole ring, contribute to its ability to interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

The following analysis compares 2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide with structurally analogous thiadiazole-based benzamides, focusing on substituent effects, spectral properties, and biological activities.

Substituent Effects and Structural Variations

Key structural analogs include derivatives reported in the Iranian Journal of Pharmaceutical Research (2017), which share the N-(1,3,4-thiadiazol-2-yl)benzamide scaffold but differ in substituent type and position (Table 1) .

Table 1: Substituent Comparison of Selected Thiadiazole-Benzamide Derivatives

Compound Name Benzamide Substituent Thiadiazole Substituent
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-Cl Pyridin-2-yl
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) 4-F Pyridin-2-yl
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) 2-OCH₃ Pyridin-2-yl
Target Compound 2,5-Cl₂ 3-Nitrophenyl
  • Substituent Position: The target compound’s dichloro substitution on the benzamide ring (2,5-positions) introduces steric and electronic effects distinct from mono-substituted analogs (e.g., 3-Cl in 4b).
  • Electronic Effects : Nitro and chloro groups are strong electron-withdrawing substituents, which may enhance binding to electron-rich biological targets compared to methoxy (electron-donating) or fluorine (moderately electron-withdrawing) groups .
Spectral Properties

Spectral data from analogs (Table 2) highlight trends in NMR and IR profiles influenced by substituents :

Table 2: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
4b 8.5–7.2 (pyridine, benzene) 3270 (N-H), 1670 (C=O) 342.1
4f 8.3–7.1 (pyridine, fluorobenzene) 3285 (N-H), 1675 (C=O) 326.1
4g 8.4–6.9 (pyridine, methoxybenzene) 3260 (N-H), 1665 (C=O) 338.1
Target Predicted: 8.6–7.5 (nitrophenyl, dichlorobenzene) Predicted: 3300 (N-H), 1680 (C=O) ~434.2
  • ¹H NMR : The target’s 3-nitrophenyl group is expected to downfield-shift aromatic protons compared to pyridinyl analogs. Dichloro substitution may further split signals due to anisotropic effects .
  • IR : Consistent N-H and C=O stretches (~3270–3300 cm⁻¹, ~1670–1680 cm⁻¹) suggest preserved amide and thiadiazole functionalities across analogs.
Computational Insights

While direct docking data for the target compound is unavailable, tools like AutoDock Vina could predict its binding affinity. For example:

  • Pyridinyl analogs may favor interactions with kinase active sites, whereas the target’s nitrophenyl group might bind preferentially to nitroreductases or cytochrome P450 enzymes.

Biological Activity

2,5-Dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core and a thiadiazole ring, which are known for their diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, characterized by:

  • Two chlorine atoms at positions 2 and 5 of the benzamide moiety.
  • A nitro-substituted phenyl group attached to the thiadiazole ring.

This unique arrangement enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent activity against various Gram-positive bacteria, outperforming standard antibiotics like ampicillin .

Microorganism Activity Reference
Staphylococcus aureusHigh
Bacillus cereusModerate
Helicobacter pyloriSignificant

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were found to inhibit the proliferation of breast cancer cells (MCF-7 and SK-BR-3) effectively. The mechanism involved targeting the EGFR and HER-2 pathways .

Research findings include:

  • CCK-8 Assay Results : Showed excellent anti-proliferation ability against cancer cell lines.
  • Molecular Dynamics Studies : Indicated stable binding to EGFR and HER-2 .
Cell Line Inhibition (%) Reference
MCF-775%
SK-BR-385%
A54960%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the nitro and chloro substituents enhances its reactivity and potential for enzyme inhibition. This interaction can disrupt cellular processes critical for microbial survival and cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation into various thiadiazole derivatives revealed that those containing the structural features similar to this compound exhibited enhanced antibacterial activity against MRSA strains.
  • Cancer Cell Line Study : In vitro studies demonstrated that modifications in the benzamide structure could lead to increased efficacy against breast cancer cells by enhancing binding affinity to target receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do conventional vs. microwave-assisted methods compare?

  • Methodological Answer :

  • Conventional Synthesis : React substituted benzaldehydes with thiadiazol-2-amine derivatives in ethanol under reflux (4–18 hours). For example, coupling 3-nitrobenzaldehyde with a thiadiazole precursor in glacial acetic acid yields the target compound via Schiff base formation .
  • Microwave-Assisted Synthesis : Reduces reaction time to 15–20 minutes with improved yields (75–85%) by eliminating solvents and using catalytic acetic acid. This method enhances efficiency for high-throughput screening .
  • Comparison Table :
MethodTimeYield (%)Purity (HPLC)
Conventional reflux4–18 hours60–70≥95%
Microwave15–20 min75–85≥98%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) to verify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ ~165 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the nitro and thiadiazole moieties .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., ±0.3% deviation) .

Q. What preliminary biological assays are recommended to evaluate its anticancer potential?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Screen against NSCLC (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines using MTT assays (IC50_{50} values <10 μM suggest high activity) .
  • Apoptosis Assays : Perform Annexin V/PI staining to quantify early/late apoptotic cells post-treatment (e.g., 20–40% apoptosis at 10 μM) .

Advanced Research Questions

Q. How does the 3-nitrophenyl-thiadiazole moiety influence the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with ERK2 (PDB ID: 4QTB). The nitro group forms hydrogen bonds with Lys52, while the thiadiazole ring engages in hydrophobic interactions with Ile31 .
  • Kinase Activity Assays : Measure ERK phosphorylation inhibition via Western blot (e.g., 50% reduction at 5 μM) .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters:
  • Space group: P1\overline{1}
  • R-factor: <0.05
  • Hydrogen bonding: N–H···N (2.8–3.0 Å) stabilizes dimeric structures .
  • UV-Vis Spectroscopy : Compare λmax_{\text{max}} shifts (e.g., 270→290 nm) to assess conjugation between benzamide and thiadiazole groups .

Q. How can researchers address contradictions in biological activity data across similar analogs?

  • Methodological Answer :

  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing nitro vs. chloro groups) with IC50_{50} values. For example, 3-nitrophenyl derivatives show 5x higher potency than 4-chlorophenyl analogs due to enhanced π-π stacking .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., 15-LOX inhibition vs. ERK pathway suppression) to identify dominant mechanisms .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit IC50_{50} curves using GraphPad Prism (four-parameter logistic model, R2^2 >0.95).
  • ANOVA with Tukey’s Test : Compare means across dose groups (p<0.05 indicates significance) .

Q. How can computational modeling guide the design of derivatives with improved solubility?

  • Methodological Answer :

  • LogP Prediction : Use ChemAxon to optimize ClogP (target <3) by introducing polar groups (e.g., –OH or –OMe) on the benzamide ring.
  • MD Simulations : Simulate hydration free energy (GROMACS) to assess water solubility (e.g., ΔG <−20 kJ/mol favors solubility) .

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